

Application Notes: Protocol for a Clofarabine-5'-diphosphate Enzymatic Activity Assay

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Compound of Interest

Compound Name: Clofarabine-5'-diphosphate

Cat. No.: B15586459

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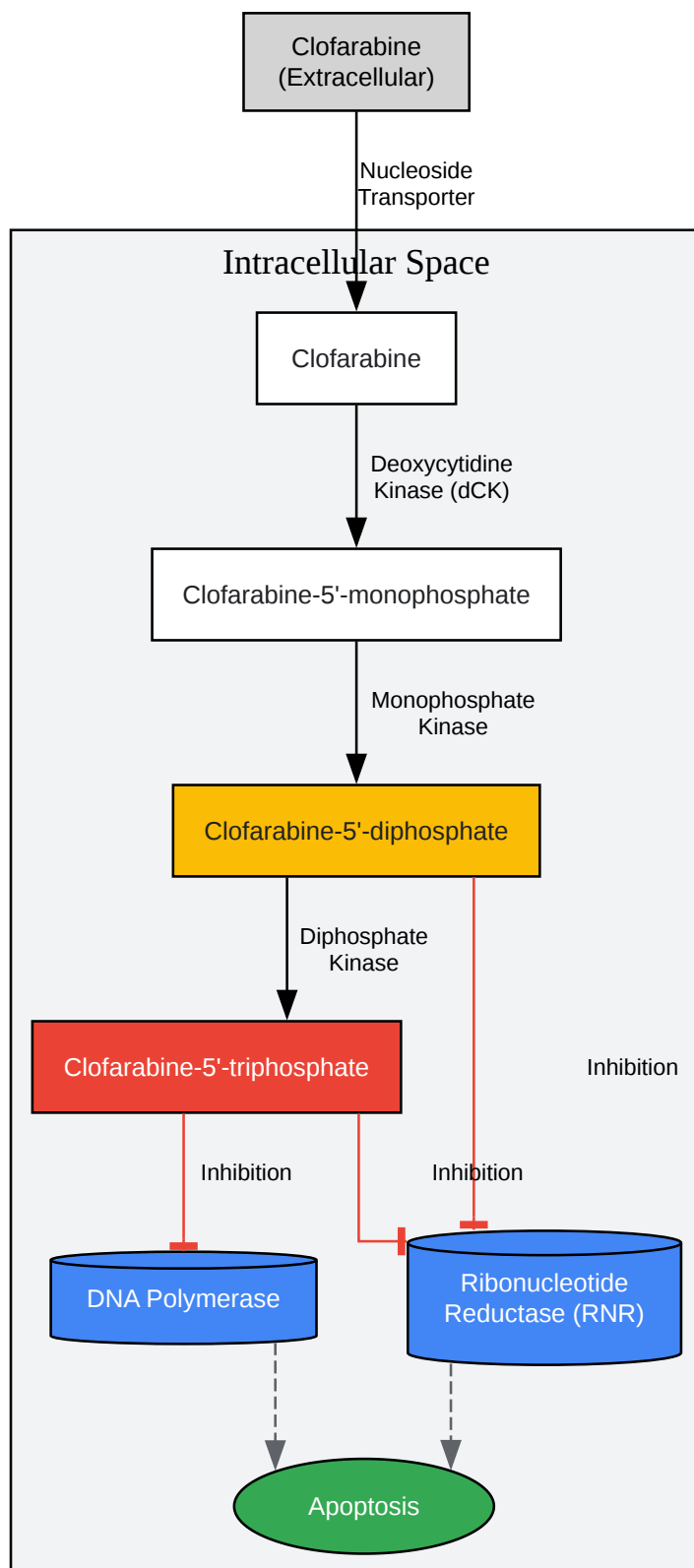
Audience: Researchers, scientists, and drug development professionals.

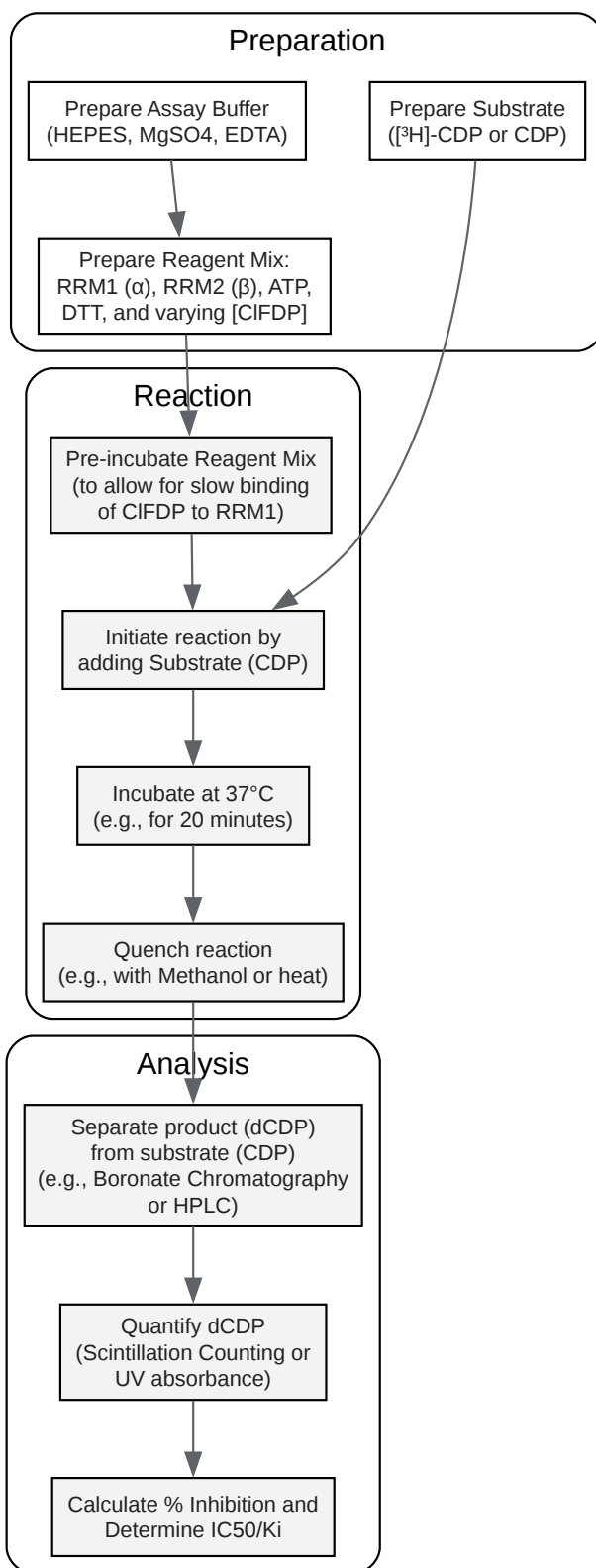
Introduction:

Clofarabine is a second-generation purine nucleoside analog utilized in the treatment of certain cancers, particularly acute lymphoblastic leukemia. It functions as a prodrug, undergoing intracellular phosphorylation to its active mono-, di-, and triphosphate forms. The diphosphate metabolite, **Clofarabine-5'-diphosphate** (CIFDP), is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.^{[1][2][3]} This application note provides a detailed protocol for an enzymatic activity assay to determine the inhibitory effect of **Clofarabine-5'-diphosphate** on human ribonucleotide reductase.

Metabolic Pathway of Clofarabine

Clofarabine enters the cell and is sequentially phosphorylated. Deoxycytidine kinase (dCK) converts it to clofarabine monophosphate. Subsequently, mono- and di-phosphokinases generate the diphosphate and active triphosphate forms.^[2] **Clofarabine-5'-diphosphate** and -triphosphate both inhibit ribonucleotide reductase, albeit through different mechanisms.^{[4][5]}





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- 5. Clofarabine 5'-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
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